PI3K|A inhibitor 5

PI3Kα inhibition enzyme assay IC50 comparison

Researchers probing PI3Kα-driven signaling require isoform-selective inhibitors with validated selectivity to avoid confounding off-target effects. PI3Kα-IN-5 (CAS 2101744-13-0) addresses this need: • Enzymatic IC₅₀: 6 nM against PI3Kα; 100-fold selectivity over PI3Kβ • Cellular IC₅₀: 87 nM in PI3Kα-dependent cell assays • In vivo: 86% tumor growth inhibition in MCF7 xenograft at 50 mg/kg BID p.o. Supplied as >98% pure solid; shipped with ice packs. Ideal for PI3Kα-specific signaling studies in PIK3CA-mutant cancer models.

Molecular Formula C28H32F2N6O4
Molecular Weight 554.6 g/mol
Cat. No. B15494233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K|A inhibitor 5
Molecular FormulaC28H32F2N6O4
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=NC5=C(C(=NN5C=C4)N)C(=O)NC6CCC(CC6)(C)O)OC(F)F
InChIInChI=1S/C28H32F2N6O4/c1-14(15-3-4-15)35-13-17-11-16(12-20(40-27(29)30)21(17)26(35)38)19-7-10-36-24(33-19)22(23(31)34-36)25(37)32-18-5-8-28(2,39)9-6-18/h7,10-12,14-15,18,27,39H,3-6,8-9,13H2,1-2H3,(H2,31,34)(H,32,37)/t14-,18?,28?/m0/s1
InChIKeyOUMVIVLVCKGULO-HVHLHXQKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K|A Inhibitor 5 Overview


PI3K|A inhibitor 5 (PI3Kα‑IN‑5; CAS 2101744‑13‑0) is a potent and selective inhibitor of the phosphatidylinositol 3‑kinase alpha (PI3Kα) isoform [REFS‑1]. It belongs to a novel aminopyrazine chemical series designed to achieve high isoform selectivity over PI3Kβ and broad kinase selectivity [REFS‑1]. The compound exhibits an enzymatic IC50 of 6 nM against PI3Kα, a cellular IC50 of 87 nM in PI3Kα‑dependent cell assays, and demonstrates 100‑fold selectivity over PI3Kβ [REFS‑1]. In vivo, oral administration of 50 mg/kg twice daily in an MCF7 xenograft model produced 86% tumor growth inhibition [REFS‑1].

PI3K|A Inhibitor 5 Differentiation


The PI3K inhibitor landscape encompasses compounds with markedly divergent isoform selectivity profiles, off‑target kinase inhibition patterns, and in vivo efficacy. While many inhibitors target the PI3Kα isoform, differences in enzymatic potency (IC50 ranging from 0.7 nM to >100 nM), selectivity over PI3Kβ (ranging from ~10‑fold to >100‑fold), cellular potency (translation of enzyme inhibition to cell‑based activity), and tumor growth inhibition in xenograft models preclude simple interchangeability [REFS‑1][REFS‑2][REFS‑3]. For example, dual PI3K/mTOR inhibitors like Apitolisib introduce mTOR inhibition that may alter therapeutic index, while pan‑class I inhibitors exhibit different toxicity profiles. Consequently, selection of a specific inhibitor must be guided by quantitative, comparator‑based evidence.

PI3K|A Inhibitor 5 Comparative Evidence


Enzymatic Potency vs. Alpelisib

PI3K|A inhibitor 5 demonstrates an enzymatic IC50 of 6 nM against PI3Kα [REFS‑1]. This potency is comparable to the widely referenced PI3Kα inhibitor Alpelisib (BYL719), which exhibits an IC50 of 5 nM in cell‑free assays [REFS‑2]. The near‑equivalent enzymatic potency positions PI3K|A inhibitor 5 as a viable alternative to Alpelisib for assays requiring potent PI3Kα inhibition, while offering distinct selectivity and in vivo properties detailed below.

PI3Kα inhibition enzyme assay IC50 comparison

Selectivity Over PI3Kβ vs. Alpelisib

PI3K|A inhibitor 5 displays 100‑fold selectivity for PI3Kα over PI3Kβ (IC50 for PI3Kβ >600 nM) [REFS‑1]. In contrast, Alpelisib demonstrates approximately 240‑fold selectivity over PI3Kβ (IC50 ~1200 nM) [REFS‑2]. While both compounds spare PI3Kβ at clinically relevant concentrations, the quantitative difference in selectivity ratio (100‑fold vs. 240‑fold) may influence experimental outcomes in systems where PI3Kβ plays a compensatory role.

PI3K isoform selectivity PI3Kβ off‑target activity

Cellular Potency in MCF7 vs. Apitolisib

In cellular assays, PI3K|A inhibitor 5 exhibits an IC50 of 87 nM for inhibiting PI3Kα‑dependent signaling in cells [REFS‑1]. Comparatively, the dual PI3K/mTOR inhibitor Apitolisib (GDC‑0980) demonstrates an IC50 of 255 nM in MCF7 cell proliferation assays [REFS‑2]. PI3K|A inhibitor 5 achieves greater cellular potency (approximately 3‑fold lower IC50) in the same MCF7 breast cancer cell line.

cellular IC50 MCF7 antiproliferative activity

MCF7 Xenograft Efficacy vs. Alpelisib

In the MCF7 xenograft model, oral administration of PI3K|A inhibitor 5 at 50 mg/kg twice daily resulted in 86% tumor growth inhibition (TGI) [REFS‑1]. Alpelisib, administered once daily at 45 mg/kg, achieved 82% TGI in a similar MCF7 xenograft study [REFS‑2]. Despite a higher total daily dose (100 mg/kg/day for PI3K|A inhibitor 5 vs. 45 mg/kg/day for Alpelisib), the comparable TGI underscores the compound's ability to significantly suppress tumor growth in a PI3Kα‑dependent model.

in vivo efficacy xenograft tumor growth inhibition

PI3K|A Inhibitor 5 Application Scenarios


PI3Kα-Driven Cell Line Studies

With an enzymatic IC50 of 6 nM and cellular IC50 of 87 nM [REFS‑1], PI3K|A inhibitor 5 is ideally suited for probing PI3Kα‑specific signaling in cell lines such as MCF7 (PIK3CA mutant) or other PI3Kα‑driven models. Its 100‑fold selectivity over PI3Kβ [REFS‑1] minimizes confounding off‑target effects, enabling cleaner interpretation of PI3Kα pathway contribution.

PI3Kα-Driven Xenograft Studies

The compound's robust in vivo activity—86% tumor growth inhibition in the MCF7 xenograft model at 50 mg/kg BID [REFS‑1]—validates its use as a tool compound for preclinical efficacy studies. Researchers investigating the therapeutic potential of PI3Kα inhibition in breast, colorectal, or other PIK3CA‑mutant cancers can employ PI3K|A inhibitor 5 to benchmark response and explore combination regimens.

Comparative Selectivity Profiling

Given the quantitative differences in selectivity over PI3Kβ (100‑fold for PI3K|A inhibitor 5 [REFS‑1] vs. 240‑fold for Alpelisib [REFS‑2]) and cellular potency (87 nM vs. 255 nM for Apitolisib in MCF7 cells [REFS‑1][REFS‑3]), PI3K|A inhibitor 5 serves as a valuable comparator in studies aimed at dissecting isoform‑specific contributions to efficacy and toxicity. Its distinct selectivity fingerprint supports head‑to‑head profiling alongside other PI3Kα or dual PI3K/mTOR inhibitors.

Medicinal Chemistry & Lead Optimization

As a well‑characterized aminopyrazine‑based PI3Kα inhibitor with disclosed physicochemical properties suitable for oral administration [REFS‑1], PI3K|A inhibitor 5 provides a validated chemical starting point for further optimization. Medicinal chemists can leverage its known potency, selectivity, and in vivo activity to design next‑generation inhibitors with improved pharmacokinetic or safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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